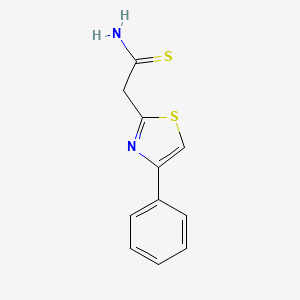

![molecular formula C19H22N2O3 B5572858 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide](/img/structure/B5572858.png)

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been synthesized using various methods.

Scientific Research Applications

Photophysical Investigation and Metal Oxide Interaction

A study conducted by Nadgir et al. (2020) focused on a biologically active pyridine derivative similar to N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide, investigating the quenching effect of TiO2 metal oxide on the molecule. This research provides valuable insights into the interaction between metal oxides and chromene-based compounds, revealing the potential of these interactions in photophysical applications. The study found that increased concentrations of TiO2 caused an increase in absorbance and a decrease in the intensity of the molecule, indicating a dynamic quenching process (Nadgir et al., 2020).

Antimicrobial, Antioxidant, and Cytotoxic Activities

Research by Xiao et al. (2014) on metabolites from the endophytic Botryosphaeria dothidea, including compounds structurally related to N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide, revealed antimicrobial, antioxidant, and cytotoxic activities. This study highlights the potential of chromene-based compounds in developing new antimicrobial and antioxidant agents, as well as their applications in cancer research (Xiao et al., 2014).

Chemical Synthesis and Application

Osipov et al. (2018) developed a novel method for synthesizing a series of pyridine derivatives containing a chromene core, through a process involving carbonyl-substituted chromenes. This synthesis pathway opens new avenues for the development of chromene-based compounds with potential applications in various fields of chemistry and pharmacology (Osipov et al., 2018).

Novel Terpyridine-Skeleton Molecule Derivants

A study by Kwon et al. (2015) on novel terpyridine-skeleton molecules, including those with chromene cores, demonstrated their potential as topoisomerase inhibitors. These compounds showed significant biological activity, including the inhibition of tumor growth and metastasis. The research suggests the applicability of such compounds in cancer therapy, particularly due to their ability to induce apoptosis and cell cycle arrest with less DNA toxicity compared to conventional drugs (Kwon et al., 2015).

properties

IUPAC Name |

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-17-6-2-5-16-10-15(13-24-19(16)17)12-21-18(22)8-7-14-4-3-9-20-11-14/h2-6,9,11,15H,7-8,10,12-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNCPEIGOJKSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(C2)CNC(=O)CCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5572777.png)

![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)

![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)

methanone](/img/structure/B5572816.png)

![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)

![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)

![4-[4-(4-acetyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5572843.png)

![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5572853.png)

![2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5572855.png)